

An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Cyclohexanecarbonyl)-L-leucine

Cat. No.: B2872877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties. Furthermore, it details established experimental protocols for the determination of these properties and explores a potential biological context based on the well-understood signaling pathways of its parent molecule, L-leucine. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and potential application of **(Cyclohexanecarbonyl)-L-leucine** in drug development and other scientific disciplines.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and estimated properties of **(Cyclohexanecarbonyl)-L-leucine**.

Property	Data	Source
Chemical Structure	Chemical Structure of (Cyclohexanecarbonyl)-L-leucine	
IUPAC Name	(2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid	
CAS Number	157116-68-2	[1]
Molecular Formula	C ₁₃ H ₂₃ NO ₃	[1]
Molecular Weight	241.33 g/mol	[1]
Appearance	Predicted to be a solid at room temperature, likely a white to off-white powder.	Inferred
Melting Point	Not experimentally determined. Expected to be a crystalline solid with a distinct melting point, likely higher than L-leucine (293-295 °C) due to increased molecular weight and intermolecular interactions.	Inferred
Boiling Point	Not experimentally determined. Expected to decompose at high temperatures before boiling.	Inferred
Solubility	Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dimethylformamide.	Inferred
pKa	Not experimentally determined. The carboxylic acid group is	Inferred

expected to have a pKa value in the range of 3-5.

logP (Octanol-Water Partition Coefficient)

Not experimentally determined.

The addition of the lipophilic cyclohexanecarbonyl group suggests a significantly higher logP value compared to L-leucine (-1.5), indicating greater lipid solubility.

Inferred

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to **(Cyclohexanecarbonyl)-L-leucine**.

Synthesis of (Cyclohexanecarbonyl)-L-leucine

A common method for the N-acylation of amino acids is the Schotten-Baumann reaction.

Principle: This reaction involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Protocol:

- **Dissolution of L-leucine:** Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to form the corresponding salt and deprotonate the amino group.
- **Addition of Acyl Chloride:** Slowly add cyclohexanecarbonyl chloride to the chilled aqueous solution of L-leucine with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.
- **Reaction Maintenance:** Continue stirring for several hours at room temperature to ensure the completion of the reaction.

- Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-acyl amino acid.
- Isolation and Purification: The precipitated **(Cyclohexanecarbonyl)-L-leucine** can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting point range of 1-2°C.[2]

Protocol (Capillary Method):

- Sample Preparation: A small amount of the dry, powdered **(Cyclohexanecarbonyl)-L-leucine** is packed into a thin-walled capillary tube, sealed at one end.[3]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[2]
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial property for drug formulation and understanding bioavailability.

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined.

Protocol (Shake-Flask Method):

- Sample Preparation: An excess amount of **(Cyclohexanecarbonyl)-L-leucine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **(Cyclohexanecarbonyl)-L-leucine** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value provides information about the ionization state of a molecule at different pH values.

Principle: Potentiometric titration is used to determine the dissociation constant of the carboxylic acid group.

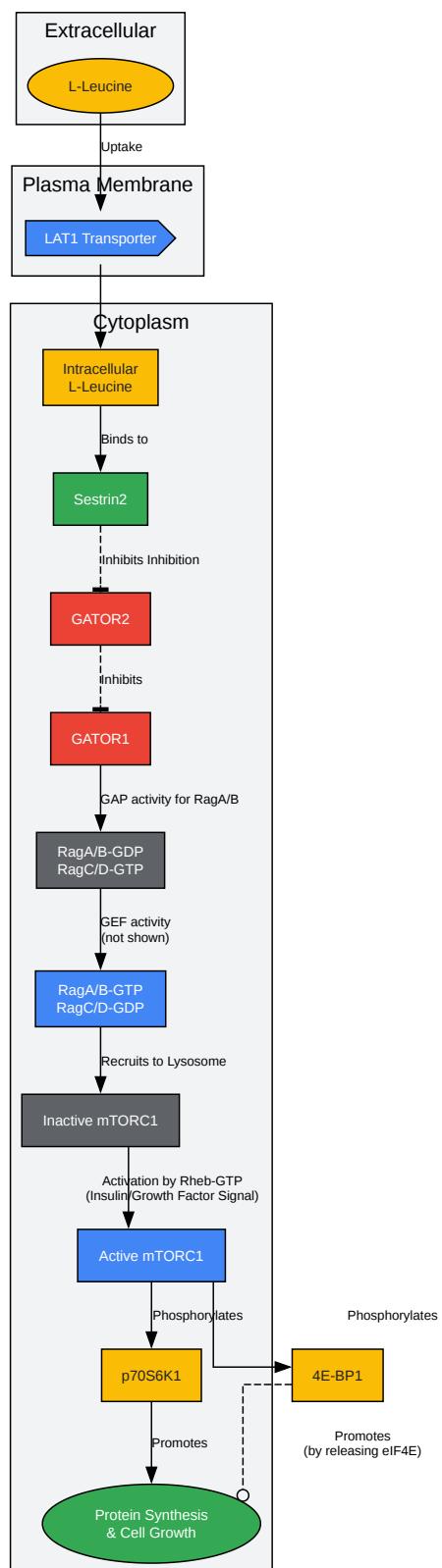
Protocol:

- Sample Preparation: A known concentration of **(Cyclohexanecarbonyl)-L-leucine** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.^[4]
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.^[5]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium is determined.[6]


Protocol (Shake-Flask Method):

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of **(Cyclohexanecarbonyl)-L-leucine** is dissolved in one of the phases, and the two phases are mixed in a sealed flask.
- Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: The octanol and aqueous layers are separated by centrifugation.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Potential Biological Activity and Signaling Pathway

While no specific biological activities of **(Cyclohexanecarbonyl)-L-leucine** have been reported, its structural similarity to L-leucine suggests a potential interaction with pathways regulated by this essential amino acid. L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8] N-acetyl-L-leucine, another derivative, is known to act as a prodrug for L-leucine and can influence the mTORC1 pathway.[9]

Based on this, a plausible hypothesis is that **(Cyclohexanecarbonyl)-L-leucine** could act as a modulator of the mTOR pathway. It might either mimic the effects of L-leucine, potentially with altered potency or duration of action due to the bulky cyclohexanecarbonyl group, or it could act as an antagonist. The following diagram illustrates the canonical L-leucine-mediated mTOR signaling pathway.

[Click to download full resolution via product page](#)

Caption: L-leucine mediated activation of the mTORC1 signaling pathway.

Further research is required to elucidate the specific biological effects of **(Cyclohexanecarbonyl)-L-leucine** and to determine if it indeed modulates the mTOR pathway or interacts with other cellular targets.

Conclusion

(Cyclohexanecarbonyl)-L-leucine is a molecule of interest for which a complete physicochemical profile is not yet publicly available. This guide has consolidated the existing information and provided a framework for its further investigation by outlining standard experimental protocols for property determination. The potential for this compound to interact with the well-defined L-leucine-mTOR signaling pathway offers a compelling starting point for future biological and pharmacological studies. The data and methodologies presented herein are intended to facilitate and guide future research into the properties and potential applications of this N-acyl amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Leucine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 8. Reviewing the Effects of L-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexanecarbonyl)-L-leucine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2872877#physicochemical-properties-of-cyclohexanecarbonyl-l-leucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com